N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to cyclization with thiadiazole precursors under controlled conditions to form the thiadiazole ring. The final step involves the formation of the oxazole ring through a cyclization reaction with appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of certain biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5-chlorofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
- N-[3-(5-fluorofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
Uniqueness
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of the bromine atom in the furan ring, which imparts distinct chemical reactivity and potential biological activity compared to its chloro and fluoro analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H11BrN4O4S |
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Molecular Weight |
447.3 g/mol |
IUPAC Name |
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H11BrN4O4S/c1-24-10-4-2-9(3-5-10)13-8-11(21-26-13)16(23)20-17-19-15(22-27-17)12-6-7-14(18)25-12/h2-8H,1H3,(H,19,20,22,23) |
InChI Key |
AKDSTVAGYZCDCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC(=NS3)C4=CC=C(O4)Br |
Origin of Product |
United States |
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